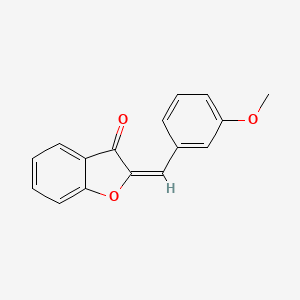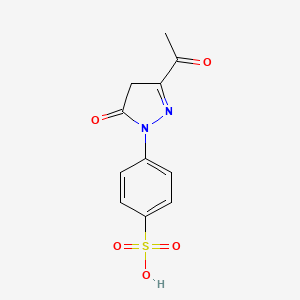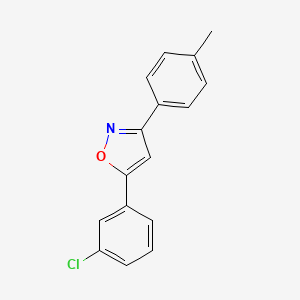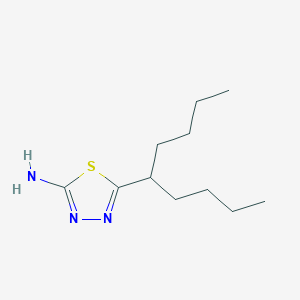![molecular formula C13H12N2O2 B12900304 6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one CAS No. 23378-19-0](/img/structure/B12900304.png)
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired furo[2,3-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in stimulated cells. This inhibition is achieved through the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-phenyl-5,6-dihydrobenzo[4′,5′]imidazo[2′,1′:6,1]pyrido[2,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine derivatives
Uniqueness
6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is unique due to its furo[2,3-d]pyrimidine core structure, which imparts distinct pharmacological properties compared to other similar compounds. Its ability to modulate specific molecular pathways makes it a promising candidate for further research and development .
Properties
CAS No. |
23378-19-0 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6-methyl-2-phenyl-5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N2O2/c1-8-7-10-12(16)14-11(15-13(10)17-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16) |
InChI Key |
ZQOWNKCTBASKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)N=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)




![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

